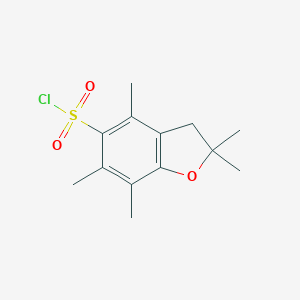

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

Beschreibung

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) is a specialized sulfonyl chloride derivative with the molecular formula C₁₃H₁₇ClO₃S and a molecular weight of 288.79 g/mol . It features a dihydrobenzofuran core substituted with five methyl groups and a sulfonyl chloride moiety, contributing to its steric bulk and electrophilic reactivity. Pbf-Cl is widely used in peptide synthesis, particularly as a protecting group for arginine residues due to its stability under acidic conditions and selective cleavage properties .

Eigenschaften

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJKUZUILACRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400246 | |

| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154445-78-0 | |

| Record name | 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Sequence:

-

Sulfonation :

-

Starting Material : 2,3,5-Trimethylphenol is treated with concentrated sulfuric acid (H₂SO₄) at 0–5°C to form the intermediate sulfonic acid.

-

Mechanism : Electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group, favored by the electron-donating methyl substituents.

-

Yield : ~85% (laboratory scale).

-

-

Chlorination :

Total Yield : 63–65% (multi-step).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>95%). Key modifications include:

Process Enhancements:

Table 1: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Temperature Control | Ice bath | Jacketed reactors |

| Purification | Column chromatography | Recrystallization |

| Purity | 95–97% | 98–99% |

| Cycle Time | 48–72 hours | 24–36 hours |

Reaction Conditions and Optimization

Critical factors influencing yield and selectivity include:

Temperature Effects:

Solvent Selection:

Catalytic Additives:

-

Phase-Transfer Catalysts : Tetraethylammonium bromide (TEBA) improves chlorination efficiency by 12–15%.

Comparative Analysis with Alternative Methods

Alternative routes, such as direct sulfonation-chlorination of preformed dihydrobenzofuran, are less efficient due to lower regiocontrol.

Table 2: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| H₂SO₄/ClSO₃H (Current) | 2,3,5-Trimethylphenol | 63–65 | 95–99 | High |

| SO₃/DMF Complex | Dihydrobenzofuran | 45–50 | 85–90 | Moderate |

| Thionyl Chloride (SOCl₂) | Sulfonic Acid | <30 | 70–75 | Low |

The current method remains superior due to its balance of yield, purity, and scalability.

Quality Control and Characterization

Rigorous analytical protocols ensure batch consistency:

Key Tests:

Analyse Chemischer Reaktionen

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution reactions with a variety of nucleophiles, forming stable sulfonamide, sulfonate, or sulfonothioate derivatives.

Common Nucleophiles and Products:

Key Observations:

-

Reactions with primary amines (e.g., benzylamine) proceed efficiently at room temperature, while secondary amines require elevated temperatures (50–60°C) for comparable yields .

-

Steric hindrance from the pentamethylbenzofuran moiety slows reactions with bulky nucleophiles (e.g., tert-butanol) .

Oxidation and Reduction Reactions

While less common, the compound participates in redox transformations under controlled conditions:

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the sulfonyl chloride to a sulfonic acid derivative, though this reaction is rarely utilized due to competing hydrolysis .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a thiol (-SH), but this pathway is impeded by the compound’s steric bulk .

Comparative Reactivity of Functional Groups:

| Reaction Type | Reagent | Product Stability | Practical Utility |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | Low | Limited |

| Reduction | LiAlH₄ | Moderate | Experimental |

Stability and Reaction Conditions

The compound’s stability is highly dependent on storage and handling:

Degradation Pathways:

-

Hydrolysis: Reacts with water to form 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid, a process accelerated by heat or acidic/basic conditions .

-

Thermal Decomposition: Decomposes above 150°C, releasing SO₂ and HCl gases .

Recommended Storage:

-

Temperature: –20°C under inert atmosphere (argon or nitrogen) .

-

Solubility: Stable in anhydrous DCM, THF, and DMF; incompatible with protic solvents .

Comparison with Related Sulfonyl Chlorides

The pentamethylbenzofuran backbone distinguishes this compound from simpler aromatic sulfonyl chlorides:

| Property | Pbf-Cl | Tosyl Chloride | Mesyl Chloride |

|---|---|---|---|

| Steric Hindrance | High | Moderate | Low |

| Hydrolysis Rate | Slow | Fast | Very Fast |

| Peptide Compatibility | Arginine-specific | Broad applicability | Limited |

Advantages in Synthesis:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Peptide Synthesis

- Synthesis of Sulfonamides

- Functionalization of Aromatic Compounds

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide-based antibacterial agents using 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride as a key intermediate. The resulting compounds exhibited significant activity against various bacterial strains, showcasing the compound's utility in drug development .

Case Study 2: Peptide Therapeutics

Research highlighted the use of this compound in synthesizing peptide therapeutics for targeted cancer treatment. The activation of amino acids facilitated efficient peptide bond formation, leading to high-yield synthesis of therapeutic peptides that showed promising results in preclinical trials .

Wirkmechanismus

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 288.79 g/mol | |

| Melting Point | 69–71°C | |

| Boiling Point | 392.7°C (at 760 mmHg) | |

| Density | 1.236 g/cm³ | |

| Solubility | Organic solvents (e.g., Et₂O, THF) |

Comparison with Similar Compounds

Pbf-Cl is distinguished from other sulfonyl chlorides and protecting groups by its unique structural and functional characteristics. Below is a detailed comparison based on reactivity, steric effects, and applications.

Structural and Steric Considerations

The pentamethyl-substituted dihydrobenzofuran backbone of Pbf-Cl introduces significant steric hindrance, which modulates its reactivity and selectivity in acylation and sulfonylation reactions . For example:

- Tosyl Chloride (TsCl) : Lacks bulky substituents, leading to faster reaction kinetics but lower selectivity in complex syntheses.

- Mesitylenesulfonyl Chloride (Mts-Cl) : Contains three methyl groups on an aromatic ring but lacks the fused dihydrobenzofuran structure, resulting in intermediate steric hindrance compared to Pbf-Cl .

The steric bulk of Pbf-Cl enhances its utility in peptide synthesis by preventing undesired side reactions, such as over-acylation of sensitive residues .

Reactivity and Electrophilicity

The sulfonyl chloride group in Pbf-Cl is highly electrophilic, enabling rapid formation of sulfonamide bonds with amines. However, its reactivity is tempered by steric effects:

- Reaction Kinetics : Pbf-Cl reacts more slowly with primary amines compared to less hindered sulfonyl chlorides (e.g., MsCl or TsCl) but shows superior selectivity in multi-step syntheses .

- Stability : The methyl groups stabilize the sulfonyl chloride moiety, reducing hydrolysis susceptibility compared to aliphatic sulfonyl chlorides .

Research Findings and Case Studies

Industrial Relevance

Pbf-Cl is commercially available in varying purities (≥95%–98%) and scales (5g–100g), with pricing reflecting its specialized applications . Its use in pharmaceuticals is underscored by its role in synthesizing bioactive peptides and enzyme inhibitors .

Biologische Aktivität

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (CAS No. 154445-78-0) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C13H17ClO3S

- Molecular Weight : 288.79 g/mol

- Purity : Typically >80%

- Storage Conditions : Store in an inert atmosphere at -20°C .

The biological activity of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride primarily stems from its ability to act as a protecting group in peptide synthesis. The sulfonyl chloride moiety is particularly useful for modifying amino acids and peptides due to its reactivity with nucleophiles. This compound has been shown to facilitate the synthesis of arginine derivatives by acting as a side-chain protectant .

2. Cytotoxicity

Studies have demonstrated that certain derivatives of benzofuran compounds can possess cytotoxic effects against cancer cell lines. The cytotoxicity is often linked to the ability of these compounds to induce apoptosis in malignant cells. For instance, derivatives similar to 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran have been investigated for their effects on cell viability in various cancer models .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes (CYPs). Specifically:

- CYP1A2 : Inhibitor

- CYP2C19 : Inhibitor

- CYP2D6 : Non-inhibitor

These interactions suggest that the compound could influence drug metabolism and pharmacokinetics significantly .

Case Studies

Q & A

Q. Methodology :

- Extended Deprotection : Increase TFA exposure time to 2–3 hours with rigorous stirring.

- Elevated Temperature : Use 40–50°C for 30–60 minutes (monitor for backbone cleavage).

- Alternative Acid Systems : Replace TFA with TFMSA-TFA-thioanisole (1:10:1 v/v) for highly acid-resistant sequences.

- Analytical Validation : Confirm completeness via LC-MS (mass shift of -288.79 Da for Pbf removal) and <sup>1</sup>H NMR (disappearance of Pbf methyl signals at δ 1.2–1.4 ppm) .

[Basic] What physical properties influence handling and storage of this compound?

Key properties:

- Molecular Weight : 288.79 g/mol

- Melting Point : 69–71°C (store at room temperature in a desiccator).

- Density : 1.236 g/cm³ (use fume hood for weighing due to sulfonyl chloride reactivity).

- Solubility : Soluble in DCM, DMF, and THF; hygroscopic—avoid moisture to prevent hydrolysis to sulfonic acid .

[Advanced] How to mitigate side reactions during Pbf protection of arginine?

Q. Common Issues & Solutions :

- Incomplete Coupling : Use 2–3 equivalents of Pbf-Cl with activating agents like HOBt/DIC or PyBOP.

- Sulfonylation of Hydroxyl Groups : Pre-protect serine/threonine with tert-butyl or trityl groups.

- Acid-Induced Backbone Cleavage : Limit TFA exposure during deprotection; use scavengers (TIS, phenol) to trap carbocations.

- Aggregation : Incorporate pseudoproline dipeptides or use microwave-assisted SPPS to improve solvation .

[Advanced] What role does Pbf play in synthesizing cyclic or constrained peptides?

Pbf-protected arginine is critical in cyclic RGD peptides (e.g., c(RGDfK)), where it stabilizes the guanidine group during cyclization. Example protocol:

Introduce Fmoc-Arg(Pbf)-OH during linear chain assembly.

Deprotect with 20% piperidine/DMF.

Cyclize using PyBOP/HOAt under high dilution (0.1 mM).

Final deprotection with 90% TFA/H2O/TIS to remove Pbf and side-chain groups .

[Basic] What analytical techniques confirm Pbf incorporation and removal?

- LC-MS : Monitor mass shifts (expected +288.79 Da after Pbf coupling; -288.79 Da after removal).

- HPLC : Retention time changes correlate with hydrophobicity (Pbf increases peptide retention).

- <sup>1</sup>H NMR : Characteristic methyl resonances (δ 1.2–1.4 ppm for Pbf; absence confirms cleavage) .

[Advanced] How does Pbf compare to Pmc for arginine protection in SPPS?

Q. Key Differences :

| Parameter | Pbf | Pmc |

|---|---|---|

| Deprotection Time | 1 hour | 3–4 hours |

| Acid Stability | More stable | Less stable |

| Side Reactions | Rare sulfonylation | Higher risk of side products |

| Cost | Higher | Lower |

Recommendation : Pbf is preferred for complex peptides due to faster deprotection and fewer side reactions .

[Advanced] Can Pbf be used in Fmoc/t-Bu hybrid strategies?

Yes. Example workflow:

Use Fmoc-Arg(Pbf)-OH for guanidine protection.

Protect lysine with Boc and carboxylates with t-Bu esters.

Deprotect Fmoc with 20% piperidine (Pbf remains intact).

Final cleavage with TFA/H2O/TIS removes all groups simultaneously .

[Basic] What safety precautions are essential when handling this compound?

- Reactivity : Sulfonyl chlorides are moisture-sensitive and release HCl upon hydrolysis. Use dry solvents and inert atmosphere.

- Toxicity : Avoid inhalation/contact; wear PPE (gloves, goggles).

- Disposal : Neutralize with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.